molecular formula C10H15Cl2NO B1412693 [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride CAS No. 2094692-85-8

[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride

Cat. No. B1412693
CAS RN: 2094692-85-8
M. Wt: 236.13 g/mol
InChI Key: YXDVMRXUPKOMMZ-UHFFFAOYSA-N
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Description

“[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2NO . It has a molecular weight of 236.14 .

Scientific Research Applications

Environmental Science: Pollutant Degradation

Research could explore the use of this compound in the degradation of environmental pollutants. Its chemical reactivity might be harnessed to break down harmful substances in water or soil.

Each application area leverages the unique chemical properties of [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride, demonstrating its versatility and potential across various fields of scientific research. The compound’s ability to act as a fungicide , a building block for synthesis, and a reference standard highlights its importance in both practical and theoretical aspects of science.

Safety and Hazards

The compound has several safety precautions associated with it. For example, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to keep away from heat/sparks/open flames/hot surfaces . It’s also recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

(4-chloro-2-propan-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-7(2)13-10-5-9(11)4-3-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDVMRXUPKOMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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